
1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-(octyloxy)propyl)-, dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride is a quaternary ammonium compound with the molecular formula C19H44Cl2N2O. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a crystalline solid, which is then packaged for distribution .
化学反応の分析
Types of Reactions
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield the corresponding iodide salt .
科学的研究の応用
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
作用機序
The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This property is particularly useful in its application as a disinfectant .
類似化合物との比較
Similar Compounds
- N,N,N,N’,N’-Pentamethyl-N’-octadecyl-1,3-propanediaminium dichloride
- N,N,N,N’,N’-Pentamethyl-N’-[3-(octyloxy)propyl]-1,3-propanediaminium
Uniqueness
1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-(octyloxy)propyl)-, dichloride is unique due to its specific alkyl chain length and the presence of an octyloxy group. This structural feature enhances its surfactant properties and makes it particularly effective in disrupting lipid bilayers compared to other similar compounds .
特性
CAS番号 |
68123-04-6 |
|---|---|
分子式 |
C19H44Cl2N2O |
分子量 |
387.5 g/mol |
IUPAC名 |
dimethyl-(3-octoxypropyl)-[3-(trimethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C19H44N2O.2ClH/c1-7-8-9-10-11-12-18-22-19-14-17-21(5,6)16-13-15-20(2,3)4;;/h7-19H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
YIELTJJHCUBKPV-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCOCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



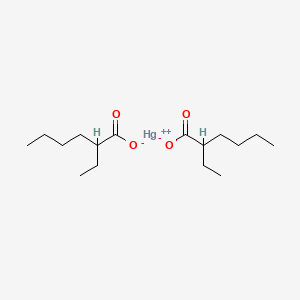
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
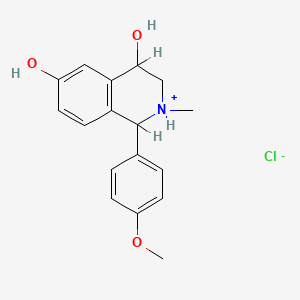
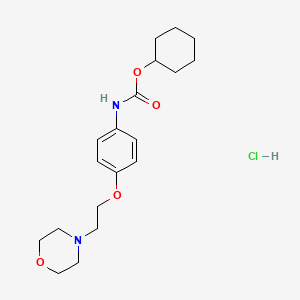
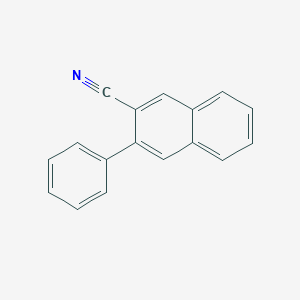
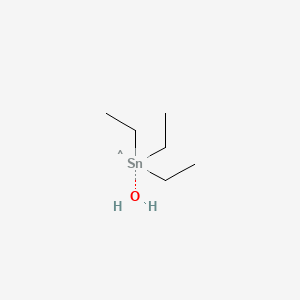
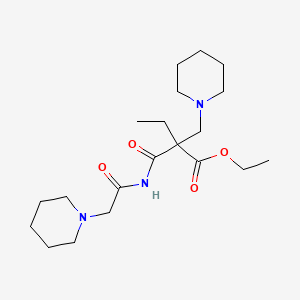
![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)
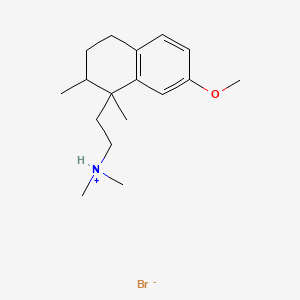
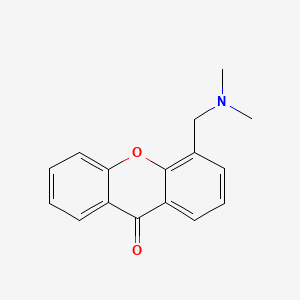
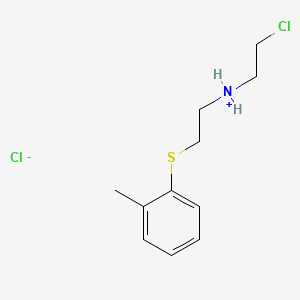
![1-[4-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787066.png)
